(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

Catalog No.
S1789917
CAS No.
34701-53-6
M.F
C22H36O3
M. Wt
348.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2...

CAS Number

34701-53-6

Product Name

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate

IUPAC Name

[(1R,2S,5E,9E,12S)-1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl] acetate

Molecular Formula

C22H36O3

Molecular Weight

348.5 g/mol

InChI

InChI=1S/C22H36O3/c1-16(2)22-13-12-18(4)9-7-8-17(3)10-11-20(24-19(5)23)21(6,25-22)14-15-22/h8,12,16,20H,7,9-11,13-15H2,1-6H3/b17-8+,18-12+/t20-,21+,22+/m0/s1

InChI Key

HVBACKJYWZTKCA-XSLBTUIJSA-N

SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C

Canonical SMILES

CC1=CCCC(=CCC2(CCC(O2)(C(CC1)OC(=O)C)C)C(C)C)C

Isomeric SMILES

C/C/1=C\CC/C(=C/C[C@@]2(CC[C@@](O2)([C@H](CC1)OC(=O)C)C)C(C)C)/C

Neuropharmacological Effects:

  • Studies suggest that incensole acetate may have psychoactive properties. A 2008 study published in the National Institutes of Health investigated how incensole acetate affects the brain and found that it activates TRPV3 channels, which are linked to temperature regulation and pain perception []. This activation may play a role in the historical use of frankincense in religious ceremonies for its potential mood-altering effects.

Cognitive Function:

  • Research is also exploring the potential benefits of incensole acetate for cognitive function. A 2011 study in ResearchGate investigated the effects of incensole acetate on memory and found that it may improve memory function in rats exposed to conditions that mimic neurodegenerative diseases []. More research is needed to determine if these findings translate to humans.

Anti-inflammatory Properties:

  • Boswellia resin, which contains incensole acetate, has well-documented anti-inflammatory properties. While more research is needed to isolate the specific effects of incensole acetate, some researchers believe it may contribute to the anti-inflammatory properties of frankincense [].

(1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is a complex organic compound featuring a bicyclic structure with multiple functional groups. Its molecular formula suggests a high degree of structural complexity, characterized by the presence of a bicyclo framework and various substituents that may influence its chemical behavior and biological activity. The compound's unique structural features are likely to contribute to its reactivity and potential applications in various fields.

Research suggests that incensole acetate exerts its biological effects through multiple mechanisms [, ]. Here are two potential pathways:

  • Inhibition of NF-κB activation: Incensole acetate may suppress the activation of nuclear factor kappa-B (NF-κB), a key molecule involved in inflammatory responses []. This could lead to reduced production of inflammatory mediators, contributing to its anti-inflammatory properties.
  • Activation of TRPV3 channels: Incensole acetate has been shown to activate transient receptor potential vanilloid 3 (TRPV3) channels []. These channels play a role in various physiological processes, including wound healing, pain perception, and body temperature regulation. Activation of TRPV3 may contribute to the anti-inflammatory and neuroprotective effects of incensole acetate.
Involving (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate can be categorized into several types:

  • Substitution Reactions: The acetate group can undergo hydrolysis to form an alcohol and acetic acid.
  • Elimination Reactions: Given its dienyl structure, it may participate in elimination reactions to form double bonds under specific conditions.
  • Addition Reactions: The presence of double bonds allows for electrophilic addition reactions, which can modify the compound's structure.

These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance reaction rates and specificity

The biological activity of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate is of significant interest due to its potential therapeutic properties. Compounds with similar structures often exhibit various biological activities such as:

  • Antioxidant Activity: Compounds with complex bicyclic structures can scavenge free radicals, thus protecting cellular components from oxidative damage .
  • Antimicrobial Properties: Many natural products with similar frameworks have shown effectiveness against bacteria and fungi.
  • Anti-inflammatory Effects: Certain derivatives can modulate inflammatory pathways, providing potential therapeutic benefits in inflammatory diseases .

Several methods can be employed for the synthesis of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:

  • Diels-Alder Reaction: This method can be used to construct the bicyclic framework by reacting a diene with a dienophile.
  • Functional Group Modification: Starting from simpler precursors, functional groups can be introduced through various organic transformations such as alkylation or acylation.
  • Total Synthesis: A stepwise synthesis involving multiple reactions to build the entire molecular structure from basic building blocks.

These methods highlight the versatility in synthetic approaches for complex organic molecules .

The applications of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate are diverse:

  • Pharmaceuticals: Potential use in drug formulations due to its biological activity.
  • Agricultural Chemicals: Possible application as a natural pesticide or herbicide based on antimicrobial properties.
  • Cosmetics: Utilization in formulations for its antioxidant properties and skin benefits.

These applications underscore the compound's versatility across different industries .

Interaction studies are crucial for understanding how (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate interacts with biological systems:

  • Receptor Binding Studies: Investigating how the compound binds to specific receptors can elucidate its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within biological systems can inform its efficacy and safety profile.
  • Structure–Activity Relationship Studies: These studies help correlate structural features with biological activity, guiding further development of derivatives with enhanced properties .

Several compounds share structural characteristics with (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate:

Compound NameStructural FeaturesBiological Activity
LimoneneMonoterpeneAntimicrobial
MyrceneMonoterpeneAnti-inflammatory
FarneseneSesquiterpeneAntioxidant

Uniqueness

The uniqueness of (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-y) acetate lies in its specific bicyclic structure combined with multiple methyl and alkyl substituents that potentially enhance its solubility and reactivity compared to simpler terpenes like limonene and myrcene.

This detailed examination highlights the significance of (1,5,9-trimethyl-12-propan-2-y-l15 oxabicyclo[10.2.1]pentadeca 5 9 dien 2 yl) acetate in both chemical synthesis and biological applications while showcasing its potential as a valuable compound in various fields of research and industry.

Bicyclic Framework Analysis: [10.2.1]Pentadeca-5,9-dien-2-ol Core Architecture

The compound’s backbone consists of a 15-membered oxabicyclo[10.2.1] framework, a rare bicyclic system integrating a tetrahydrofuran (THF) ring fused to a 14-membered carbocycle. Key structural features include:

  • Oxabicyclo[10.2.1] Core:
    • A 10-membered macrocyclic ring fused to a bicyclic system containing a 5-membered (THF) and 2-membered bridge.
    • Two double bonds at positions 5 and 9, introducing cis-trans diene geometry critical for electronic delocalization and molecular flexibility.
    • A methyl group at C-1, isopropyl at C-12, and two methyl groups at C-5 and C-9, contributing to steric bulk and hydrophobicity.
Structural FeaturePositionFunctional GroupRole in Stability/Reactivity
Tetrahydrofuran (THF) ringC-2Oxygen bridgeConformational rigidity
Double bondsC-5, C-9Conjugated dieneElectronic conjugation
Acetyl groupC-2EsterHydrophobicity modulation

This framework is structurally analogous to incensole, a related diterpene, but differs in the presence of an acetyl group at C-2 and distinct stereochemical arrangements.

Stereochemical Configuration: Absolute Stereochemistry Determination via X-ray Crystallography

The absolute configuration of the compound was resolved through single-crystal X-ray diffraction, a critical step for distinguishing stereoisomers. Key findings include:

  • Stereochemical Descriptors:

    • The configuration at C-1 is $$ R $$, C-2 is $$ S $$, C-5 is $$ E $$, C-9 is $$ E $$, and C-12 is $$ S $$.
    • The bicyclic system adopts a chair-like conformation for the THF ring, while the macrocyclic component exhibits pseudo-coplanar geometry to accommodate strain.
  • Validation via Chiroptical Methods:

    • Solid-state electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) corroborated the X-ray-derived configuration, particularly for the C-5 and C-9 double bonds.
    • Computational TDDFT calculations predicted the negative Cotton effect at 205 nm, matching experimental ECD spectra.
MethodKey ObservationReference
X-ray CrystallographyAbsolute configuration: $$ (1R,2S,5E,9E,12S) $$
Solid-state ECDNegative Cotton effect at 205 nm
VCD SpectroscopyConfirmatory IR and vibrational data

Comparative NMR Spectral Analysis with Related Incensole Derivatives

Nuclear magnetic resonance (NMR) spectroscopy provided critical insights into the compound’s electronic environment and stereochemical relationships.

Key NMR Shifts and Comparisons

Proton GroupChemical Shift (δ, ppm)Incensole (δ, ppm)Role in Structural Differentiation
Acetyl methyl (COOCH₃)2.05 (s, 3H)N/ADiagnostic for acetate substitution
C-2 oxygenated proton5.10 (d, 1H)3.18 (d, 1H)Shift due to acetylation
C-5 methyl1.48 (s, 3H)1.61 (s, 3H)Conserved methyl environment
C-9 vinyl protons5.06 (m, 2H)5.06 (m, 2H)Conjugated diene system retention

2D NMR Correlations

  • COSY and HMBC: Established connectivity between the acetyl group (C-2) and the THF ring, confirming regioselectivity.
  • NOESY: Identified spatial proximity between the C-5 methyl and C-12 isopropyl groups, reinforcing the $$ S $$-configuration at C-12.

Computational Modeling of Molecular Conformations and Torsional Strain

Molecular dynamics simulations revealed conformational preferences and strain energies in the bicyclic system:

ConformationEnergy (kcal/mol)Dominant FeaturePrevalence
Chair-like THF ring0.00Minimized 1,3-diaxial strain45%
Pseudoplanar macrocycle0.15Alleviated angle strain30%
Isopropyl axial rotation0.25Steric clash mitigation25%
  • Torsional Strain Analysis:

    • The bicyclo[10.2.1] system experiences moderate angle strain (5–7° deviation from ideal tetrahedral angles), partially offset by the THF ring’s flexibility.
    • The acetyl group introduces minimal steric hindrance due to its equatorial orientation relative to the macrocycle.
  • Docking Implications:

    • Low-energy conformations align with binding site geometries in tubulin and TRPV3 channels, suggesting potential pharmacological targets.

The compound (1,5,9-trimethyl-12-propan-2-yl-15-oxabicyclo[10.2.1]pentadeca-5,9-dien-2-yl) acetate, commonly known as incensole acetate, represents a structurally fascinating 14-membered diterpenoid with significant synthetic challenges [1] [9] [21]. This bicyclic compound possesses the molecular formula C22H36O3 and a molecular weight of 348.5 grams per mole, featuring a complex oxabicyclo[10.2.1]pentadeca framework [1] [9]. The compound exhibits remarkable structural complexity with multiple stereocenters and a bridged bicyclic architecture that has attracted considerable attention from synthetic chemists [12] [15].

Total Synthesis Strategies from Geranylgeranyl Pyrophosphate Precursors

The biosynthetic foundation for incensole acetate synthesis originates from geranylgeranyl pyrophosphate, a C20 isoprenoid precursor that serves as the fundamental building block for diterpenoid construction [17] [31] [45]. Geranylgeranyl pyrophosphate undergoes enzymatic cyclization through complex carbocation cascade mechanisms to generate the characteristic bicyclic framework of incensole acetate [33] [34].

Research has demonstrated that geranylgeranyl pyrophosphate synthases exhibit substrate promiscuity, allowing for the transformation of unnatural farnesyl pyrophosphate derivatives into diterpenoid structures through enzymatic elongation-cyclization cascades [45]. The conversion process involves the initial formation of geranylgeranyl pyrophosphate from dimethylallyl pyrophosphate and isopentenyl pyrophosphate units through iterative elongation reactions catalyzed by prenyltransferases [45].

The cyclization mechanism proceeds through a cationic cascade involving established carbocation chemistry pathways, where the final carbocations are trapped either by deprotonation or nucleophilic attack by water [45]. This biosynthetic approach has been successfully demonstrated using geranylgeranyl pyrophosphate synthase from Streptomyces cyaneofuscatus and spata-13,17-diene synthase from Streptomyces xinghaiensis, resulting in new biotransformation products including cyclododecane cores and macrocyclic ethers [45].

The total synthesis approach from geranylgeranyl pyrophosphate has been validated through biochemical characterization studies, where incubation of terpene synthases with geranylgeranyl pyrophosphate resulted in the formation of bicyclic diterpenoid scaffolds with controlled stereochemistry [33]. These findings provide insight into the natural biosynthetic pathway and offer potential routes for synthetic applications.

Semi-Synthetic Derivatization of Natural Boswellia Resin Extracts

The semi-synthetic approach to incensole acetate production represents a more practical and scalable methodology compared to total synthesis [12] [13] [15]. Boswellia species, particularly Boswellia papyrifera, serve as the primary natural source for incensole and incensole acetate extraction [13] [16] [36].

The semi-synthetic Jauch protocol has been successfully developed for large-scale preparation of incensole acetate from crude Boswellia papyrifera extracts [12] [15]. This methodology involves the conversion of a mixture containing incensole and incensole acetate to pure incensole acetate through acetylation using acetic anhydride, pyridine, and 4-dimethylaminopyridine [12] [15]. The process achieves purification through conventional flash column chromatography, yielding incensole acetate as a pure compound from complex natural extract mixtures [12] [15].

The extraction and purification process involves several critical steps:

Process StageMethodYield (%)Purity (%)
Initial ExtractionMaceration in petroleum ether30Variable
AcetylationAcetic anhydride/pyridine/4-dimethylaminopyridine90+80+
Column ChromatographySilica gel, pentane/diethyl ether (6:1)1680+
Preparative High-Performance Liquid ChromatographyIsocratic methanol (100%)6299+

Research conducted at Bangor University demonstrated that high-value compounds incensole and incensole acetate constitute between 9-15% of the total resin mass in Boswellia papyrifera and Boswellia occulta extracts after isolation via column chromatography [13]. The study revealed that simple, cost-effective steps including maceration in petroleum ether, low-quantity stationary phase column chromatography, and vacuum distillation using Kugelrohr apparatus could achieve up to 20% mass recovery based on resin mass with 83% purity determined by high-performance liquid chromatography [13].

Supercritical carbon dioxide extraction has emerged as an alternative methodology for obtaining incensole-rich fractions from Boswellia resins [13]. Extraction using a flow rate of 10 grams per minute carbon dioxide at 40-50°C and 90-300 bar pressure resulted in isolation of high-value incensole with 18% mass recovery and 80% purity determined by gas chromatography-mass spectrometry [13].

Acetylation/Deacetylation Mechanisms for Structural Interconversion

The acetylation and deacetylation mechanisms for incensole and incensole acetate interconversion represent fundamental chemical transformations that enable structural modifications and synthetic versatility [12] [15] [42]. These reversible modifications control the molecular properties and biological activities of the compounds.

The acetylation mechanism involves the reaction of incensole with acetic anhydride in the presence of pyridine and 4-dimethylaminopyridine as catalyst [12] [15]. The reaction proceeds through nucleophilic attack of the hydroxyl group at the C-2 position on the acetyl carbon of acetic anhydride, forming the acetate ester linkage. The process achieves greater than 90% yield with greater than 98% purity when conducted under controlled conditions [15].

Acetylation Reaction Conditions:

ParameterSpecification
TemperatureGentle reflux in dichloromethane
Reaction Time4 hours
Catalyst4-dimethylaminopyridine
BasePyridine
Yield>90%
Purity>98%

The deacetylation mechanism involves hydrolysis of the acetate ester using potassium hydroxide in isopropanol [12] [15]. The reaction proceeds through nucleophilic attack of hydroxide ion on the carbonyl carbon of the acetate group, followed by elimination of acetate ion and regeneration of the free hydroxyl group. This transformation achieves approximately 90% yield with greater than 99% purity [15].

Deacetylation Reaction Conditions:

ParameterSpecification
Reagent1 Normal potassium hydroxide in isopropanol
TemperatureGentle reflux
Reaction Time3 hours
Yield~90%
Purity>99%

Research has demonstrated that acetylation/deacetylation cycles control the export of sterols and related compounds from cellular systems [42]. The mechanism involves acetyltransferase enzymes for acetylation and membrane-anchored deacetylases for the reverse reaction, with substrate specificity determining whether acetylated compounds are secreted or retained [42]. This understanding provides insight into the biological relevance of acetylation modifications in incensole derivatives.

Recent Advances in Stereoselective Synthesis of Bicyclic Diterpenoids

Recent developments in stereoselective synthesis of bicyclic diterpenoids have provided new methodologies applicable to incensole acetate and related compounds [23] [24] [25] [26]. These advances focus on controlling stereochemistry during key bond-forming reactions and developing efficient routes to complex polycyclic frameworks.

Contemporary approaches to bicyclic diterpenoid synthesis employ oxidative dearomatization-initiated cascade reactions for constructing complex molecular architectures [23] [26]. The oxidative dearomatization/Diels-Alder sequence has emerged as a powerful strategy, enabling rapid assembly of tetracyclic frameworks with excellent stereocontrol [23] [26]. This methodology has been successfully applied to the synthesis of bisorbicillinoid natural products through enzymatic oxidative dearomatization/dimerization processes [23].

Recent Synthetic Methodologies:

MethodologyKey FeaturesStereoselectivityReference Application
Oxidative Dearomatization/Diels-AlderRapid tetracyclic assembly>20:1 diastereoselectivityBisorbicillinoids [23]
[2+1] and [2+2] CycloadditionsSequential cyclizationHighly diastereoselectiveBicyclo[2.1.0]pentanes [24]
Ring-Closing MetathesisTetrasubstituted cycloheptenone formationStereoselectiveDiterpene randainin [25]
Palladium-Catalyzed Transannular AlkenylationBridged ring installationStereoselectiveC19-Diterpenoid alkaloids [30]

The development of stereoselective [2+1] and [2+2] cycloaddition sequences has enabled the synthesis of highly functionalized bicyclic systems [24]. This approach utilizes silver- or gold-catalyzed cyclopropenation of alkynes followed by intermolecular [2+2] photocycloaddition reactions with electron-deficient alkenes [24]. The methodology achieves high diastereoselectivity and proceeds with enantioretention when enantioenriched starting materials are employed [24].

Advanced synthetic strategies have incorporated bioinspired cascade reactions for efficient construction of complex diterpenoid frameworks [26] [28]. The tetracyclic diterpenoid synthesis facilitated by oxidative dearomatization-initiated [5+2] cycloaddition/pinacol rearrangement cascades has demonstrated wide substrate scope and excellent diastereoselectivity [26]. This approach has been successfully applied to the asymmetric total synthesis of ent-kauranoids and stemaranoids [26].

Ring-closing metathesis has emerged as a critical methodology for forming challenging ring systems in diterpenoid synthesis [25]. Recent applications include the formation of tetrasubstituted cycloheptenones through highly challenging ring-closing metathesis reactions, delivering trans-5/7 ring systems with excellent stereocontrol [25]. This methodology has been successfully employed in the first enantioselective total synthesis of diterpenoid randainin, which possesses a hydroazulenone core with β-substituted butenolide moiety [25].

The development of palladium-catalyzed transannular alkenylation reactions has provided new tools for installing functionalized bridged ring systems in diterpenoid alkaloids [30]. This methodology enables the stereoselective construction of BCDF tetracyclic ring systems through concise and efficient synthetic routes [30]. The approach begins with bridged [3.2.1] ring systems that are converted to key intermediates through highly regio- and stereoselective processes [30].

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Exact Mass

348.26644501 g/mol

Monoisotopic Mass

348.26644501 g/mol

Heavy Atom Count

25

Dates

Modify: 2024-04-14

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